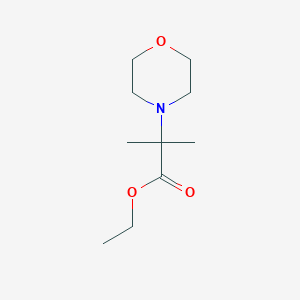![molecular formula C18H19N5O B2748618 (NE)-N-[2H-1,2,3-Benzotriazol-2-yl(morpholin-4-yl)methylidene]-4-methylaniline CAS No. 340756-33-4](/img/structure/B2748618.png)
(NE)-N-[2H-1,2,3-Benzotriazol-2-yl(morpholin-4-yl)methylidene]-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzotriazol-2-yl)-N-(4-methylphenyl)-1-morpholin-4-ylmethanimine is a complex organic compound that features a benzotriazole moiety, a methylphenyl group, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[2H-1,2,3-Benzotriazol-2-yl(morpholin-4-yl)methylidene]-4-methylaniline typically involves the reaction of benzotriazole with 4-methylphenyl isocyanate in the presence of a base, followed by the addition of morpholine. The reaction is usually carried out under reflux conditions with an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
1-(Benzotriazol-2-yl)-N-(4-methylphenyl)-1-morpholin-4-ylmethanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole or morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
1-(Benzotriazol-2-yl)-N-(4-methylphenyl)-1-morpholin-4-ylmethanimine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a UV stabilizer in plastics and coatings.
作用機序
The mechanism of action of (NE)-N-[2H-1,2,3-Benzotriazol-2-yl(morpholin-4-yl)methylidene]-4-methylaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The benzotriazole moiety is known for its ability to absorb UV light, which contributes to its role as a UV stabilizer .
類似化合物との比較
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Another benzotriazole derivative used as a UV stabilizer.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol: Known for its high UV absorption and stability.
2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Used in various industrial applications for its UV protective properties.
Uniqueness
1-(Benzotriazol-2-yl)-N-(4-methylphenyl)-1-morpholin-4-ylmethanimine is unique due to its combination of a benzotriazole moiety, a methylphenyl group, and a morpholine ring. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in different fields.
特性
IUPAC Name |
1-(benzotriazol-2-yl)-N-(4-methylphenyl)-1-morpholin-4-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-14-6-8-15(9-7-14)19-18(22-10-12-24-13-11-22)23-20-16-4-2-3-5-17(16)21-23/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKAMOIBKCYJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(N2CCOCC2)N3N=C4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-4-[2-(4-{[4-(tert-Butyl)benzoyl]amino}benzoyl) hydrazino]-4-oxo-2-butenoic acid](/img/structure/B2748537.png)

![N-(4-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748540.png)
![2-((2-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2748541.png)
![6-Chloro-2-fluoro-N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]pyridine-3-sulfonamide](/img/structure/B2748543.png)
![5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2748544.png)
![2-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B2748549.png)

![1-[6-(4-methoxyphenoxy)-2-methylpyridin-3-yl]ethan-1-one](/img/structure/B2748551.png)
![3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2748552.png)
![1-(4-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2748553.png)


![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2748558.png)
